molecular formula C12H19NO3 B12523940 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-90-2

1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B12523940
CAS No.: 652172-90-2
M. Wt: 225.28 g/mol
InChI Key: PROOTDLYTWWWDO-UHFFFAOYSA-N
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Description

1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclobutane ring attached to an amino group, which is further connected to a cyclohexane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclobutanecarbonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    1-Aminocyclohexane-1-carboxylic acid: This compound is structurally similar but lacks the cyclobutanecarbonyl group. It is used in studies of amino acid transport and metabolism.

    Cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring but lacks the amino and cyclobutanecarbonyl groups. It is used in the synthesis of various organic compounds.

Uniqueness: 1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclobutanecarbonyl and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

652172-90-2

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(cyclobutanecarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO3/c14-10(9-5-4-6-9)13-12(11(15)16)7-2-1-3-8-12/h9H,1-8H2,(H,13,14)(H,15,16)

InChI Key

PROOTDLYTWWWDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2CCC2

Origin of Product

United States

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